6-Ethylflavone
CAS No.: 288401-00-3
Cat. No.: VC3850677
Molecular Formula: C17H14O2
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 288401-00-3 |
---|---|
Molecular Formula | C17H14O2 |
Molecular Weight | 250.29 g/mol |
IUPAC Name | 6-ethyl-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C17H14O2/c1-2-12-8-9-16-14(10-12)15(18)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
Standard InChI Key | ILUYTTQELSQWNA-UHFFFAOYSA-N |
SMILES | CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
Canonical SMILES | CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
Chemical Structure and Physicochemical Properties
The core structure of 6-ethylflavone consists of a 15-carbon skeleton with a phenyl group (C₆H₅) at the 2-position and an ethyl group (-CH₂CH₃) at the 6-position of the chromen-4-one ring (Figure 1) . Key physicochemical properties include:
Table 1: Thermodynamic and Calculated Properties of 6-Ethylflavone
Property | Value | Unit | Method |
---|---|---|---|
ΔfG° (formation Gibbs) | -184.71 | kJ/mol | Joback Calculated |
ΔfH° gas (enthalpy) | -643.59 | kJ/mol | Joback Calculated |
logP (octanol/water) | 2.041 | - | Crippen Calculated |
Boiling point (T_boil) | 848.49 | K | Joback Calculated |
The compound’s lipophilicity (logP = 2.041) suggests moderate solubility in organic solvents, consistent with trends observed in substituted flavones .
Synthesis and Structural Characterization
While direct synthetic protocols for 6-ethylflavone are sparsely documented, analogous flavone synthesis strategies provide plausible routes:
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Friedel-Crafts Acylation: Introduction of the ethyl group via alkylation of a preformed flavone intermediate.
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Baker-Venkataraman Reaction: Cyclization of a chalcone precursor followed by ethyl group functionalization .
Characterization data from PubChem confirm the structure via NMR and mass spectrometry:
Pharmacokinetic and Toxicity Profiles
Predicted ADME properties, extrapolated from similar flavones, include:
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High GI Absorption: Due to logP > 2.0, enabling passive diffusion .
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CYP3A4 Inhibition: Possible interaction with cytochrome P450 enzymes, as seen in methylated flavones .
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Bioavailability Score: 0.55 (55% likelihood of >10% bioavailability in rats) .
Toxicity data are absent, necessitating rigorous preclinical evaluation.
Applications and Future Directions
Pharmaceutical Development
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Antifungal Agents: Analogous thiazole-flavone hybrids inhibit ergosterol synthesis (e.g., 86–88% inhibition in Candida spp.) .
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Neurotherapeutics: Potential anxiolytic effects via GABA receptor modulation .
Agricultural Uses
Flavones exhibit pesticidal properties; ethyl derivatives may enhance stability under field conditions.
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